Cas no 1235322-66-3 (N-(2-methoxyethyl)cyclopropanesulfonamide)
N-(2-methoxyethyl)cyclopropanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-methoxyethyl)cyclopropanesulfonamide
- SCHEMBL6050975
- VU0523415-1
- F5835-0415
- 1235322-66-3
- AKOS013878134
-
- Inchi: 1S/C6H13NO3S/c1-10-5-4-7-11(8,9)6-2-3-6/h6-7H,2-5H2,1H3
- InChI Key: OQLXWCHJPHIEBY-UHFFFAOYSA-N
- SMILES: C1(S(NCCOC)(=O)=O)CC1
Computed Properties
- Exact Mass: 179.06161445g/mol
- Monoisotopic Mass: 179.06161445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 63.8Ų
N-(2-methoxyethyl)cyclopropanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5835-0415-2μmol |
N-(2-methoxyethyl)cyclopropanesulfonamide |
1235322-66-3 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F5835-0415-5μmol |
N-(2-methoxyethyl)cyclopropanesulfonamide |
1235322-66-3 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5835-0415-10μmol |
N-(2-methoxyethyl)cyclopropanesulfonamide |
1235322-66-3 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5835-0415-20μmol |
N-(2-methoxyethyl)cyclopropanesulfonamide |
1235322-66-3 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F5835-0415-1mg |
N-(2-methoxyethyl)cyclopropanesulfonamide |
1235322-66-3 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0415-2mg |
N-(2-methoxyethyl)cyclopropanesulfonamide |
1235322-66-3 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5835-0415-3mg |
N-(2-methoxyethyl)cyclopropanesulfonamide |
1235322-66-3 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5835-0415-4mg |
N-(2-methoxyethyl)cyclopropanesulfonamide |
1235322-66-3 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0415-5mg |
N-(2-methoxyethyl)cyclopropanesulfonamide |
1235322-66-3 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5835-0415-10mg |
N-(2-methoxyethyl)cyclopropanesulfonamide |
1235322-66-3 | 10mg |
$118.5 | 2023-09-09 |
N-(2-methoxyethyl)cyclopropanesulfonamide Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-(2-methoxyethyl)cyclopropanesulfonamide
Professional Introduction to N-(2-methoxyethyl)cyclopropanesulfonamide (CAS No: 1235322-66-3)
N-(2-methoxyethyl)cyclopropanesulfonamide (CAS No: 1235322-66-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif, has been explored for its potential applications in drug discovery and molecular medicine. The presence of both a cyclopropane ring and a sulfonamide functional group imparts distinct chemical properties, making it a versatile intermediate in the synthesis of more complex molecules.
The chemical structure of N-(2-methoxyethyl)cyclopropanesulfonamide consists of a cyclopropane ring substituted with a sulfonamide group, which is further linked to an ethyl chain that carries a methoxy substituent. This arrangement contributes to the compound's reactivity and solubility characteristics, enabling its use in various chemical transformations. The sulfonamide moiety, in particular, is well-known for its role as a pharmacophore in many biologically active compounds, often contributing to interactions with biological targets such as enzymes and receptors.
In recent years, the pharmaceutical industry has shown increasing interest in cyclopropane-containing compounds due to their unique metabolic stability and binding properties. The cyclopropane ring, being a small and rigid three-membered heterocycle, can introduce conformational constraints that enhance binding affinity to biological targets. This structural feature has been leveraged in the design of novel therapeutic agents targeting various diseases, including infectious diseases and cancer.
N-(2-methoxyethyl)cyclopropanesulfonamide has been investigated in several research studies as a building block for more complex molecules. Its ability to undergo functional group transformations makes it a valuable intermediate in synthetic chemistry. For instance, the sulfonamide group can be readily modified through nucleophilic substitution reactions, allowing for the introduction of additional pharmacophoric elements. Similarly, the ethyl chain can be elongated or modified to alter the physicochemical properties of the final product.
The compound's potential applications extend beyond drug discovery into materials science and agrochemicals. The unique combination of functional groups in N-(2-methoxyethyl)cyclopropanesulfonamide makes it suitable for developing novel polymers and surface-active agents. In agrochemicals, such compounds have been explored for their herbicidal and pesticidal properties, contributing to sustainable agricultural practices.
Recent advancements in computational chemistry have further enhanced the understanding of N-(2-methoxyethyl)cyclopropanesulfonamide's reactivity and interaction with biological targets. Molecular modeling studies have revealed insights into how the compound's structure influences its binding affinity and selectivity. These computational approaches are complemented by experimental investigations, which provide empirical data on the compound's behavior in biological systems.
The synthesis of N-(2-methoxyethyl)cyclopropanesulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the cyclopropane ring, introduction of the sulfonamide group, and modification of the ethyl chain. Each step must be carefully controlled to avoid side reactions that could compromise the integrity of the final product.
In conclusion, N-(2-methoxyethyl)cyclopropanesulfonamide (CAS No: 1235322-66-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it a valuable intermediate in synthetic chemistry, while its reactivity and solubility characteristics enable diverse applications. As research continues to uncover new uses for this compound, its importance in advancing scientific knowledge and technological innovation is likely to grow.
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